molecular formula C10H13NO5 B1265772 2-Amino-3,4,5-trimethoxybenzoic acid CAS No. 61948-85-4

2-Amino-3,4,5-trimethoxybenzoic acid

Cat. No. B1265772
CAS RN: 61948-85-4
M. Wt: 227.21 g/mol
InChI Key: JSHSRQCOCMIIPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3,4,5-trimethoxybenzoic acid and its derivatives involves complex chemical processes. For instance, the mercuriation of 3,4,5-trimethoxybenzoic acid leads to various derivatives through reactions with different reagents, showcasing the compound's versatility in synthetic chemistry (Vicente et al., 1992). Additionally, the synthesis of 2,3,4-Trimethoxybenzoic acid from pyrogallol highlights a method of producing similar compounds with significant yields (Zhao Tian-sheng, 2010).

Molecular Structure Analysis

The molecular structure of derivatives of 2-Amino-3,4,5-trimethoxybenzoic acid, such as in the case of mercuriation products, reveals a linear geometry at the mercury atom, indicating the compound's structural flexibility and potential for forming complex molecules (Vicente et al., 1992).

Chemical Reactions and Properties

2-Amino-3,4,5-trimethoxybenzoic acid undergoes various chemical reactions, leading to a wide range of products. For example, its derivatives have been studied for antiproliferative activity, indicating the compound's significance in the development of novel therapeutic agents (Romagnoli et al., 2006). Moreover, its interaction with other compounds, such as in the synthesis of functionalized amino acids, showcases its reactivity and potential in synthetic chemistry (Trofimov et al., 2009).

Physical Properties Analysis

The physical properties of 2-Amino-3,4,5-trimethoxybenzoic acid and its related compounds, such as solid-liquid equilibria, are essential for understanding their behavior in various conditions. Research on isomeric binary mixtures involving similar compounds has provided insights into their eutectic behaviors, which are crucial for their application in different domains (Chih-Yung Huang et al., 2005).

Chemical Properties Analysis

The chemical properties of 2-Amino-3,4,5-trimethoxybenzoic acid, such as its reactivity with other compounds, play a significant role in its applications. The study of its reactions with α,β-acetylenic γ-hydroxy nitriles, for example, led to the synthesis of novel amino acids, highlighting the compound's utility in creating new chemical entities (Trofimov et al., 2009).

Scientific Research Applications

  • Chemical Synthesis

    • 2-Amino-3,4,5-trimethoxybenzoic acid is a chemical compound with the molecular formula C10H13NO5 .
    • It’s used as an intermediate in organic synthesis .
  • Medicine

    • It’s used as an intermediate in the production of certain medications .
    • It acts as a metabolite of trimebutine .
  • Dye and Ink Manufacturing

    • It’s widely used in making dyes and inks .
  • Photographic Developers

    • It’s used in the production of photographic developers .

Safety And Hazards

The safety and hazards of 2-Amino-3,4,5-trimethoxybenzoic acid are not explicitly stated in the available literature. However, it is considered hazardous by the 2012 OSHA Hazard Communication Standard6.


Future Directions

The future directions of 2-Amino-3,4,5-trimethoxybenzoic acid are not explicitly stated in the available literature. However, given its role as an intermediate in medicine and organic synthesis2, it may continue to be used in the development of new pharmaceuticals and other chemical products.


Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to appropriate safety data sheets and consult with experts for handling and usage guidelines.


properties

IUPAC Name

2-amino-3,4,5-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHSRQCOCMIIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210983
Record name 3,4,5-Trimethoxyanthranilic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,4,5-trimethoxybenzoic acid

CAS RN

61948-85-4
Record name 2-Amino-3,4,5-trimethoxybenzoic acid
Source CAS Common Chemistry
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Record name 3,4,5-Trimethoxyanthranilic acid
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Record name 61948-85-4
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Record name 3,4,5-Trimethoxyanthranilic acid
Source EPA DSSTox
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Record name 3,4,5-trimethoxyanthranilic acid
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Record name 3,4,5-Trimethoxyanthranilic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
F Liu, Z Huai, G Xia, L Song, S Li, Y Xu, K Hong… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives were synthesized as epidermal growth factor receptor (EGFR) inhibitors, and their antitumor activities …
Number of citations: 12 www.sciencedirect.com
N Krishnarth, SK Verma, A Chaudhary - FABAD Journal of …, 2020 - acarindex.com
Novel derivatives of quinazolinone with the help of Vilsmeier reagent linked through aniline derivatives have been synthesized and evaluated for anti-inflammatory activity. The …
Number of citations: 8 www.acarindex.com
G Liu, L Sun, C Liu, C Ji - chemistrymag.org
The novel 6, 7, 8-trimethoxy N-substituted-4-aminoquinazoline compounds were synthesized by the reaction of 6, 7, 8-trimethoxy-4-chloroquinazoline with aryl amines refluxing in i-…
Number of citations: 2 www.chemistrymag.org
Y Peng, R Xiong, Z Li, J Peng, ZZ Xie… - Drug Development …, 2021 - Wiley Online Library
A series of compounds bearing 3′,4′,5′‐trimethoxy module into the core structure of evodiamine were designed and synthesized. The synthesized compounds were screened in …
Number of citations: 4 onlinelibrary.wiley.com
G Liu, DY Hu, LH Jin, BA Song, S Yang, PS Liu… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 4-aminoquinazoline derivatives is prepared by the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine. The structures of the compounds …
Number of citations: 31 www.sciencedirect.com
M Bozdag, AM Alafeefy, F Carta, M Ceruso… - Bioorganic & medicinal …, 2016 - Elsevier
Condensation of substituted anthranilic acids with 4-isothiocyanatoethyl-benzenesulfonamide led to series of heterocyclic benzenesulfonamides incorporating 2-mercapto-quinazolin-4-…
Number of citations: 18 www.sciencedirect.com
G Liu, C Liu, L Sun, R Qu, H Chen, C Ji - Chemistry of Heterocyclic …, 2007 - Springer
A series of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives has been synthesized from 4-chloro-6,7,8-trimethoxyquinazoline and aryl (or benzyl) amines using 2-propanol …
Number of citations: 2 link.springer.com
Z Zhang, X Liang, X Li, T Song, Q Chen… - European Journal of …, 2013 - Elsevier
Based on our previous discovery of an anthraquinone scaffold mimicking two faces of Bim α-helix, we derived a quinazolone scaffold through structure simplification and optimization. It …
Number of citations: 13 www.sciencedirect.com
W Kim, B Lee, J Park, HJ Kim… - Letters in Drug Design & …, 2018 - ingentaconnect.com
Background: Antioxidants are compounds that inhibit oxidation in biological systems and in the natural environment as free radical scavengers, reactive oxygen scavengers, or reducing …
Number of citations: 6 www.ingentaconnect.com
M Bozdag, AM Alafeefy, AM Altamimi, F Carta… - Bioorganic & Medicinal …, 2017 - Elsevier
We report a series of novel metanilamide-based derivatives 3a–q bearing the 2-mercapto-4-oxo-4H-quinazolin-3-yl moiety as tail. All compounds were synthesized by means of …
Number of citations: 15 www.sciencedirect.com

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